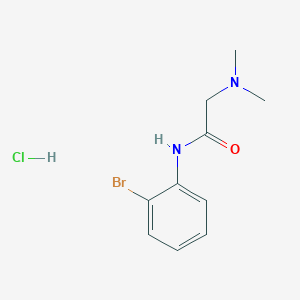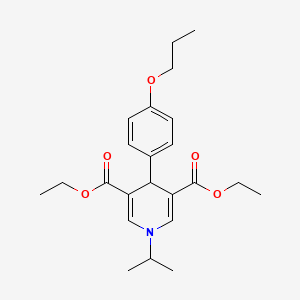methanol](/img/structure/B4138295.png)
[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl](phenyl)methanol
Overview
Description
[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl](phenyl)methanol, commonly known as PBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBZ belongs to the family of benzimidazole derivatives, which have been extensively studied for their pharmacological activities.
Mechanism of Action
The mechanism of action of PBZ is not fully understood. However, studies have suggested that PBZ may exert its pharmacological activities by inhibiting certain enzymes and signaling pathways. For example, PBZ has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. PBZ has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
PBZ has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that PBZ can induce apoptosis (programmed cell death) in cancer cells. PBZ has also been shown to inhibit the replication of certain viruses such as herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV). In animal studies, PBZ has been reported to exhibit anti-inflammatory and analgesic activities. PBZ has also been shown to enhance the growth and yield of certain crops.
Advantages and Limitations for Lab Experiments
PBZ has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. PBZ is also stable under normal laboratory conditions. However, PBZ has some limitations as well. It is not very soluble in water, which can make it difficult to administer in vivo. PBZ also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on PBZ. One potential area of research is the development of PBZ derivatives with improved pharmacological activities. Another area of research is the elucidation of the exact mechanism of action of PBZ. Further studies are also needed to determine the optimal dosage and administration route for PBZ in various applications. Finally, research is needed to explore the potential use of PBZ in combination with other compounds for enhanced therapeutic effects.
In conclusion, PBZ is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of PBZ and its derivatives for various applications.
Scientific Research Applications
PBZ has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, PBZ has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. PBZ has also been studied for its potential use as a diagnostic tool for cancer detection. In agriculture, PBZ has been tested for its ability to enhance plant growth and improve crop yield. In material science, PBZ has been studied for its potential use in the development of organic semiconductors.
properties
IUPAC Name |
[1-(2-phenoxyethyl)benzimidazol-2-yl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(17-9-3-1-4-10-17)22-23-19-13-7-8-14-20(19)24(22)15-16-26-18-11-5-2-6-12-18/h1-14,21,25H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKUTTUKTCLSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl](phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4138215.png)

![6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4138230.png)
![2,6-dimethyl-4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl acetate](/img/structure/B4138233.png)

![2-(1-adamantyl)-N-[(2-adamantylamino)carbonothioyl]acetamide](/img/structure/B4138248.png)
![2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4138251.png)

![2-({2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138257.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide acetate](/img/structure/B4138260.png)
![N-(3-{[2-(1-adamantyl)acetyl]amino}phenyl)pentanamide](/img/structure/B4138263.png)
![4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4138273.png)

![N-[4-({[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4138298.png)